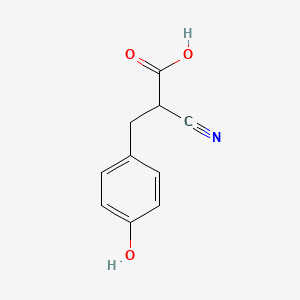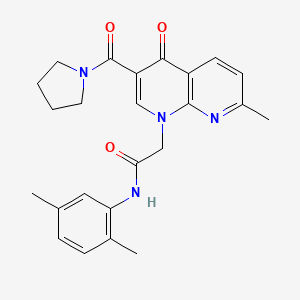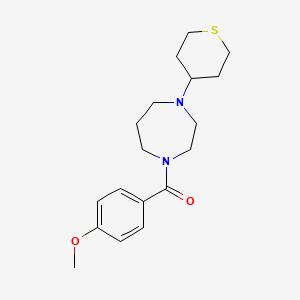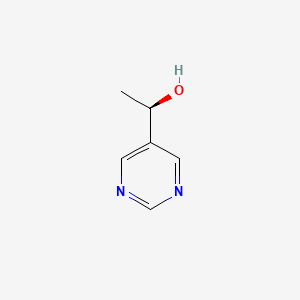
2-Cyano-3-(4-hydroxyphenyl)propanoic acid
Descripción general
Descripción
2-Cyano-3-(4-hydroxyphenyl)propanoic acid is a chemical compound with the molecular formula C10H9NO3 . It is a solid at room temperature .
Physical And Chemical Properties Analysis
2-Cyano-3-(4-hydroxyphenyl)propanoic acid is a solid at room temperature . It has a molecular weight of 191.19 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Biotechnological Production and Applications
Biotechnological routes have been explored for the production of valuable chemicals from lactic acid, a compound related to 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. Lactic acid serves as a feedstock for green chemistry, leading to the production of potentially useful chemicals such as pyruvic acid, acrylic acid, and lactate ester through biotechnological processes. These advancements highlight the potential for deriving similar compounds from 2-Cyano-3-(4-hydroxyphenyl)propanoic acid for various industrial and pharmacological applications (Gao, Ma, & Xu, 2011).
Antioxidant Properties
Hydroxycinnamic acids (HCAs), which include compounds structurally related to 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, have been studied for their in vitro antioxidant activity. The structure-activity relationships (SARs) of HCAs suggest that the presence of an unsaturated bond and specific modifications on the aromatic ring significantly influence their antioxidant activity. These findings underscore the potential of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid derivatives in designing potent antioxidant molecules (Razzaghi-Asl et al., 2013).
Antibacterial and Antimycobacterial Compounds
Research into cyanobacterial compounds has identified a diverse array of compounds with antimicrobial activity against multidrug-resistant (MDR) bacteria, fungi, and mycobacteria. This review encompasses various chemical classes, including alkaloids, aromatic compounds, and polyketides, highlighting the potential for discovering new antibacterial and antimycobacterial agents from natural sources. The inclusion of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid derivatives could expand the scope of compounds with antimicrobial efficacy (Swain, Paidesetty, & Padhy, 2017).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Mecanismo De Acción
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the cellular level .
Biochemical Pathways
It’s suggested that the compound may play a role in lipid metabolism and the formation of foam cells .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It’s suggested that the compound may have a significant impact on cellular lipid accumulation and foam cell formation .
Propiedades
IUPAC Name |
2-cyano-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFZBEPKZGLLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2928189.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928192.png)
![Ethyl 2-[[7-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2928193.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide](/img/structure/B2928198.png)



![N,N,3,3-Tetramethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide](/img/structure/B2928202.png)

![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2928205.png)
![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid](/img/structure/B2928206.png)